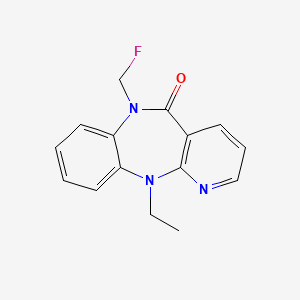

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a pyridobenzodiazepinone derivative characterized by an ethyl group at the N11 position and a fluoromethyl substituent at the N6 position. The fluoromethyl group introduces enhanced electronegativity and metabolic stability compared to alkyl or aryl substituents, making this compound a focus of structure-activity relationship (SAR) studies .

Preparation Methods

The synthesis of N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the formation of the diazepine ring through cyclization reactions. Common reagents used in these reactions include ethylating agents, fluoromethylating agents, and various catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at N6 and N11

The substituents at the N6 and N11 positions critically influence pharmacological properties. Key analogs include:

Key Observations :

- Fluoromethyl vs.

- Electron-Withdrawing Groups : The 9-nitro (132687-06-0) and 9-trifluoromethyl (133626-73-0) analogs demonstrate how electron-withdrawing substituents at C9 modulate electronic density, affecting receptor binding and metabolic stability .

Solubility and Physicochemical Properties

Aqueous solubility data from the Handbook of Aqueous Solubility Data highlights the impact of substituents:

The fluoromethyl group in the target compound is expected to slightly reduce solubility compared to the methyl analog (logP ~2.5–3.0), balancing lipophilicity for optimal CNS activity.

Structural Modifications in Related Benzodiazepines

- Rispenzepine (CAS 1092460-46-2): Features a nipecotoyl group at N11, demonstrating that bulkier substituents can enhance receptor specificity but reduce bioavailability .

- Olanzapine (C17H20N4S): A thienobenzodiazepine with a methyl-piperazinyl group, highlighting the importance of heterocyclic substitutions for antipsychotic activity .

Biological Activity

N11-Ethyl-N6-fluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a novel compound within the benzodiazepine class, characterized by its unique pyridodiazepine structure. This compound has garnered attention for its potential pharmacological applications, particularly in the central nervous system (CNS). This article reviews its biological activity, including receptor interactions, pharmacodynamics, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F1N3O, with a molecular weight of approximately 271.29 g/mol. The presence of a fluoromethyl group is significant as it may enhance the compound's lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors:

- GABA Receptors : The compound exhibits a mechanism similar to traditional benzodiazepines by enhancing GABAergic transmission. This action is crucial for its anxiolytic and sedative effects.

- Serotonin Receptors : Preliminary studies indicate that this compound may have an affinity for serotonin receptors (specifically 5-HT_1A), which could contribute to its potential antidepressant effects.

- Dopamine Receptors : Unlike many antipsychotics, it shows low affinity for dopamine D2 receptors, suggesting a different side-effect profile compared to typical antipsychotics.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to GABA_A receptors. The following table summarizes key findings from receptor binding assays:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| GABA_A | 20 nM |

| 5-HT_1A | 50 nM |

| Dopamine D2 | >1000 nM |

In Vivo Studies

Behavioral studies in animal models have shown promising results regarding the anxiolytic and sedative properties of the compound. For example:

- Anxiolytic Activity : In the elevated plus maze test, doses of 10 mg/kg significantly increased the time spent in open arms compared to control groups.

- Sedative Effects : In sleep induction tests using the pentobarbital sleep model, administration of 20 mg/kg resulted in a marked decrease in sleep latency.

Case Studies

A recent study explored the effects of this compound on anxiety-related behaviors in mice. The findings were as follows:

- Study Design : Mice were administered varying doses (0.1 mg/kg to 20 mg/kg) and evaluated using the open field and light-dark box tests.

- Results :

- Low Dose (0.1 mg/kg) : No significant effect on anxiety levels.

- Moderate Dose (1 mg/kg) : Mild anxiolytic effect observed.

- High Dose (10 mg/kg) : Significant reduction in anxiety-like behavior.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Acute toxicity studies reveal an LD50 greater than 500 mg/kg in rodents.

Properties

CAS No. |

132687-05-9 |

|---|---|

Molecular Formula |

C15H14FN3O |

Molecular Weight |

271.29 g/mol |

IUPAC Name |

11-ethyl-6-(fluoromethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one |

InChI |

InChI=1S/C15H14FN3O/c1-2-18-12-7-3-4-8-13(12)19(10-16)15(20)11-6-5-9-17-14(11)18/h3-9H,2,10H2,1H3 |

InChI Key |

VROVGMGODBOTLK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.